molecular formula C18H25N3O4S2 B2537993 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 2034227-58-0

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine

Cat. No. B2537993
M. Wt: 411.54
InChI Key: HPAGTZZCCNRDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a piperidine ring, which is a common motif in medicinal chemistry, and sulfonyl groups that may confer specific chemical properties and biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of "4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substitution of the piperidine ring with benzylsulfonyl and isopropyl-imidazolylsulfonyl groups would likely influence the molecule's three-dimensional conformation and its potential interactions with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, they can be used as precursors in solid-phase synthesis to construct substituted piperidin-4-one derivatives . They can also act as ligands for receptors, as seen in the discovery of piperidinylalkynylpyrroles, pyrazoles, and imidazoles as NR1A/2B antagonists . Additionally, piperidine rings can be functionalized through reactions such as radioiodination, which is useful for creating sigma-1 receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. For example, the introduction of sulfonyl groups can affect the compound's solubility, stability, and reactivity. The presence of an imidazolyl group could also impact the molecule's acidity or basicity, as well as its ability to form hydrogen bonds . The synthesis and characterization of such compounds typically involve techniques like NMR, IR, and elemental analysis to confirm their structure .

Safety And Hazards

The safety and hazards associated with 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not detailed in the search results. However, it is noted that this product is not intended for human or veterinary use2.


Future Directions

The future directions of research involving 4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine are not explicitly mentioned in the search results. However, given its diverse applications in scientific research, it is likely that this compound will continue to be a focus of study1.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-benzylsulfonyl-1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S2/c1-15(2)20-12-18(19-14-20)27(24,25)21-10-8-17(9-11-21)26(22,23)13-16-6-4-3-5-7-16/h3-7,12,14-15,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAGTZZCCNRDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidine

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